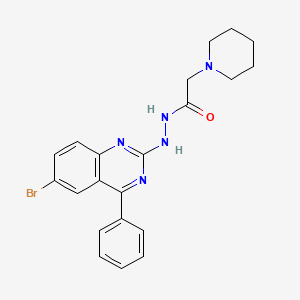
N'-(6-bromo-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(6-bromo-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a bromine atom at the 6th position and a phenyl group at the 4th position of the quinazoline ring. Additionally, it contains a piperidine ring and an acetohydrazide moiety. Quinazoline derivatives are known for their diverse biological activities, making this compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-bromo-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Phenyl Group Introduction: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.
Acetohydrazide Formation: The acetohydrazide moiety can be synthesized by reacting the quinazoline derivative with hydrazine hydrate and acetic anhydride.
Piperidine Ring Introduction: The final step involves the reaction of the intermediate with piperidine under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of N’-(6-bromo-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for efficient heat and mass transfer, and employing purification techniques like crystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the quinazoline ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
N’-(6-bromo-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide
- N’-(6-fluoro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide
- N’-(6-iodo-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide
Uniqueness
N’-(6-bromo-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets, potentially leading to distinct biological effects compared to its chloro, fluoro, and iodo analogs.
Eigenschaften
Molekularformel |
C21H22BrN5O |
|---|---|
Molekulargewicht |
440.3 g/mol |
IUPAC-Name |
N'-(6-bromo-4-phenylquinazolin-2-yl)-2-piperidin-1-ylacetohydrazide |
InChI |
InChI=1S/C21H22BrN5O/c22-16-9-10-18-17(13-16)20(15-7-3-1-4-8-15)24-21(23-18)26-25-19(28)14-27-11-5-2-6-12-27/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,25,28)(H,23,24,26) |
InChI-Schlüssel |
ZDCLBUFCHATZSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-cyclohexyl-5-[(2,5-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11589249.png)
![propan-2-yl (2Z)-3-(1,3-benzodioxol-5-yl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoate](/img/structure/B11589257.png)
![1,5-Dimethyl-3,7-dipentanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11589262.png)
![(3E)-1-{[4-(2-Fluorophenyl)piperazin-1-YL]methyl}-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B11589269.png)
![4-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-chlorobenzoate](/img/structure/B11589270.png)
![2-methoxyethyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11589272.png)
![2-[(4-tert-butylphenoxy)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole](/img/structure/B11589279.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]propanamide](/img/structure/B11589284.png)
![2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11589288.png)
![(2E)-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11589296.png)
![2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11589297.png)
![6-(2,4-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11589305.png)
![(6Z)-3-(4-chlorophenyl)-6-(2-methoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11589312.png)
![ethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11589320.png)
